3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide
CAS No.: 853311-75-8
Cat. No.: VC16041134
Molecular Formula: C19H14Cl3NO2
Molecular Weight: 394.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853311-75-8 |
|---|---|
| Molecular Formula | C19H14Cl3NO2 |
| Molecular Weight | 394.7 g/mol |
| IUPAC Name | 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-dichlorophenyl)propanamide |
| Standard InChI | InChI=1S/C19H14Cl3NO2/c20-13-6-4-12(5-7-13)17-10-8-14(25-17)9-11-18(24)23-19-15(21)2-1-3-16(19)22/h1-8,10H,9,11H2,(H,23,24) |
| Standard InChI Key | FWPGNKNYOSCFPM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 3-(5-(4-chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide, reflects its three primary components:
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Furan ring: A five-membered aromatic oxygen heterocycle substituted at the 5-position with a 4-chlorophenyl group.
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Propanamide backbone: A three-carbon chain terminating in an amide group.
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2,6-Dichlorophenyl substituent: A benzene ring with chlorine atoms at the 2- and 6-positions, linked to the amide nitrogen.
Molecular Formula and Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>19</sub>H<sub>14</sub>Cl<sub>3</sub>NO<sub>2</sub> |
| Molecular Weight | 397.68 g/mol |
| SMILES Notation | C(CC1=CC=C(C2=CC=C(Cl)C=C2)O1)C(=O)NC3=C(C=CC=C3Cl)Cl |
| logP (Predicted) | 5.4–5.8 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (furan O, amide O, and Cl) |
The presence of multiple chlorine atoms enhances lipophilicity, as evidenced by the predicted logP value, which aligns with analogs such as 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide (logP = 4.97) . The planar furan ring and amide group facilitate potential interactions with biological targets, including enzymes and receptors .
Synthesis and Structural Optimization
While no explicit synthesis route for this compound is documented, plausible methods can be inferred from related furan-propanamide derivatives :
Proposed Synthetic Pathway
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Furan Ring Formation:
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Cyclocondensation of 4-chlorophenylacetylene with a diketone precursor under acidic conditions.
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Propanamide Chain Introduction:
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Michael addition of acryloyl chloride to the furan intermediate, followed by amidation with 2,6-dichloroaniline.
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Purification:
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Column chromatography or recrystallization to isolate the final product.
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Key challenges include ensuring regioselectivity during furan substitution and minimizing steric hindrance during amidation. Structural analogs, such as N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, highlight the feasibility of introducing dichlorophenyl groups via nucleophilic acyl substitution .
Physicochemical and Pharmacokinetic Properties
The compound’s physicochemical profile suggests moderate bioavailability with potential for central nervous system (CNS) penetration:
| Parameter | Value/Description |
|---|---|
| Aqueous Solubility | ~0.01 mg/mL (predicted) |
| Plasma Protein Binding | >90% (estimated) |
| Metabolic Stability | Susceptible to hepatic CYP450 oxidation |
| Blood-Brain Barrier | Likely permeable due to high logP |
The low solubility (logSw ≈ -5.7, based on analogs ) may necessitate formulation strategies such as lipid-based carriers or prodrug approaches.
Structure-Activity Relationships (SAR)
Critical structural determinants for bioactivity include:
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Chlorine Substitution:
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Amide Linkage:
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The propanamide spacer balances flexibility and rigidity, optimizing pharmacophore orientation.
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Future Directions and Applications
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Oncology: Development as a dual TS/HDAC inhibitor for solid tumors.
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Infectious Diseases: Optimization for multidrug-resistant bacterial strains.
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Neurological Disorders: Exploration of CNS-targeted analogs for neurodegenerative conditions.
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